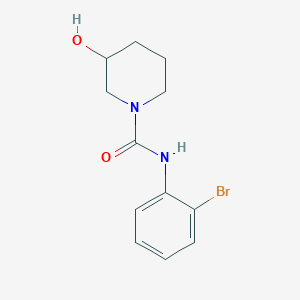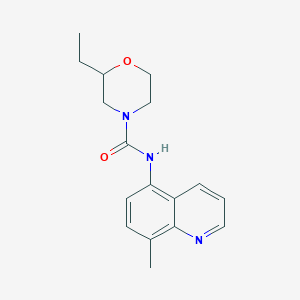
N-(2-bromophenyl)-3-hydroxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-3-hydroxypiperidine-1-carboxamide, commonly known as Br-piperidone, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that has been studied for its potential pharmacological properties, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of Br-piperidone is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to increased levels of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
Br-piperidone has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. In addition, Br-piperidone has been shown to have anti-tumor activity, which may make it a potential cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Br-piperidone in lab experiments is its versatility. It can be modified to target specific diseases or receptors. Another advantage is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which may make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for Br-piperidone research. One area of interest is its potential use as a treatment for Alzheimer's disease. It has been shown to have activity against the beta-amyloid protein, which is involved in the development of Alzheimer's disease. Another area of interest is its potential use as an anticancer agent. It has been shown to have activity against various types of cancer cells, including breast and lung cancer cells. In addition, further studies are needed to fully understand the mechanism of action of Br-piperidone and its potential use as a drug candidate for various diseases.
Synthesemethoden
The synthesis of Br-piperidone involves the reaction of 2-bromobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydroxylamine to obtain the final product, Br-piperidone. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
Br-piperidone has been extensively studied for its potential pharmacological properties. It has been found to have activity against various diseases including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, Br-piperidone has been investigated for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-3-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-5-1-2-6-11(10)14-12(17)15-7-3-4-9(16)8-15/h1-2,5-6,9,16H,3-4,7-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSBEAYFDHNTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)

![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)

![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)

![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)

![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)